molecular formula C18H24ClN5O3 B11029966 N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

Cat. No.: B11029966
M. Wt: 393.9 g/mol
InChI Key: DEFIREWAQKWZIV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a piperazine ring, and a tetrahydropyrimidinone moiety. Its synthesis and reactivity make it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This involves the chlorination of a methoxybenzene derivative under controlled conditions.

    Piperazine Ring Formation: The intermediate is then reacted with a piperazine derivative to form the piperazine ring.

    Tetrahydropyrimidinone Formation: The final step involves the cyclization of the intermediate to form the tetrahydropyrimidinone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions.

Properties

Molecular Formula

C18H24ClN5O3

Molecular Weight

393.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetamide

InChI

InChI=1S/C18H24ClN5O3/c1-23-5-7-24(8-6-23)18-20-11-12(17(26)22-18)9-16(25)21-14-10-13(19)3-4-15(14)27-2/h3-4,10,12H,5-9,11H2,1-2H3,(H,21,25)(H,20,22,26)

InChI Key

DEFIREWAQKWZIV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NCC(C(=O)N2)CC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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